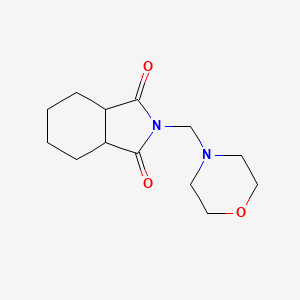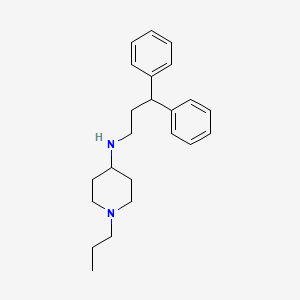![molecular formula C19H17N7O4 B4997182 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide, also known as MNPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine and benzamide and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide involves the inhibition of DNA synthesis and cell proliferation in cancer cells. This compound binds to the DNA of cancer cells and prevents the replication of DNA, leading to cell death. This compound has also been shown to induce apoptosis, a process that leads to programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on cancer cells. This compound inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis, leading to the inhibition of cancer cell growth. This compound has also been shown to induce the expression of p53, a tumor suppressor protein, leading to the inhibition of cancer cell proliferation.
Advantages and Limitations for Lab Experiments
4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential as a new anticancer drug. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of this compound is its potential toxicity, which needs to be addressed before it can be used as a drug.
Future Directions
There are several future directions for the research on 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide. One of the directions is the development of new this compound derivatives with improved anticancer activity and reduced toxicity. Another direction is the study of the mechanism of action of this compound in cancer cells, which could lead to the identification of new targets for cancer therapy. Additionally, the potential applications of this compound in other fields of scientific research, such as drug delivery and nanotechnology, could also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its potential applications in cancer treatment. This compound inhibits the growth of cancer cells by inhibiting DNA synthesis and inducing apoptosis. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Synthesis Methods
4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide can be synthesized using different methods, including the reaction between 5-nitro-2,4-diaminopyrimidine and 4,4'-diaminodiphenylmethane in the presence of a suitable solvent. This reaction leads to the formation of this compound, which can be purified using different techniques such as recrystallization and column chromatography.
Scientific Research Applications
4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide has been extensively studied for its potential applications in different fields of scientific research. One of the most promising applications of this compound is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
4-[[2-(4-carbamoylanilino)-6-methyl-5-nitropyrimidin-4-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O4/c1-10-15(26(29)30)18(23-13-6-2-11(3-7-13)16(20)27)25-19(22-10)24-14-8-4-12(5-9-14)17(21)28/h2-9H,1H3,(H2,20,27)(H2,21,28)(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQJPGIYKYBPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)C(=O)N)NC3=CC=C(C=C3)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(cyclohexylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4997107.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide](/img/structure/B4997118.png)


![1-(2-furylmethyl)-5,7-dimethyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4997131.png)
![2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4997138.png)
![N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4997141.png)



![5'-bromo-5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4997203.png)
